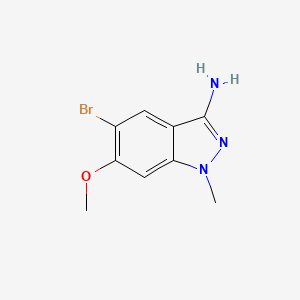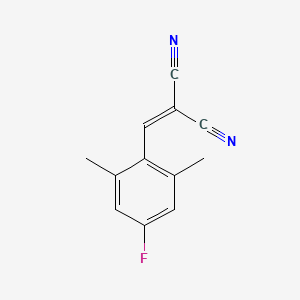
Methyl 2-(2-aminophenyl)-2-oxoacetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-aminophenyl)-2-oxoacetate hydrochloride is a chemical compound that belongs to the class of organic compounds known as aminophenyl oxoacetates. This compound is characterized by the presence of an aminophenyl group attached to an oxoacetate moiety. It is commonly used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-aminophenyl)-2-oxoacetate hydrochloride typically involves the reaction of 2-aminophenylacetic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-aminophenyl)-2-oxoacetate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted aminophenyl oxoacetates.
Applications De Recherche Scientifique
Methyl 2-(2-aminophenyl)-2-oxoacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(2-aminophenyl)-2-oxoacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(2-hydroxyphenyl)-2-oxoacetate
- Methyl 2-(2-methoxyphenyl)-2-oxoacetate
- Methyl 2-(2-chlorophenyl)-2-oxoacetate
Uniqueness
Methyl 2-(2-aminophenyl)-2-oxoacetate hydrochloride is unique due to the presence of the aminophenyl group, which imparts specific chemical and biological properties. This group allows for a wide range of chemical modifications and interactions, making the compound highly versatile in various research applications. Additionally, the hydrochloride salt form enhances its solubility and stability, further increasing its utility in scientific studies.
Propriétés
Formule moléculaire |
C9H10ClNO3 |
|---|---|
Poids moléculaire |
215.63 g/mol |
Nom IUPAC |
methyl 2-(2-aminophenyl)-2-oxoacetate;hydrochloride |
InChI |
InChI=1S/C9H9NO3.ClH/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;/h2-5H,10H2,1H3;1H |
Clé InChI |
SWPRKWFIOTXBNI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)C1=CC=CC=C1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


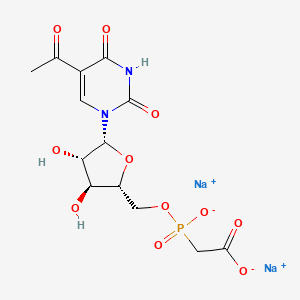
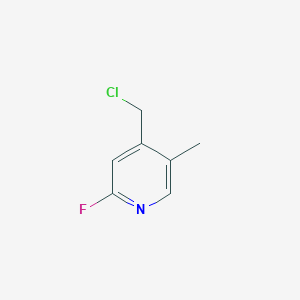

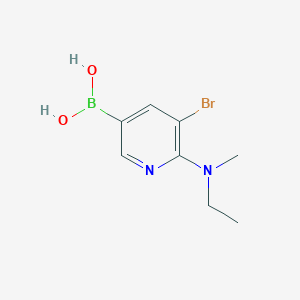
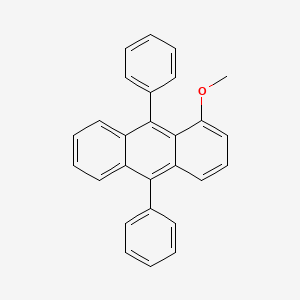


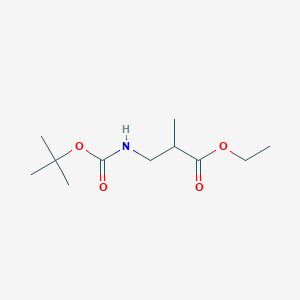
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)

